

# Spiro-NPB: An In-depth Technical Guide to Charge Carrier Mobility

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## Compound of Interest

Compound Name: Spiro-NPB

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This technical guide provides a comprehensive overview of the charge carrier mobility of **Spiro-NPB** (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobi[fluorene]-2,7-diamine), a key hole-transporting material in organic electronics. This document details the material's fundamental properties, quantitative mobility data, and the experimental methodologies used for its characterization.

## Introduction to Spiro-NPB

**Spiro-NPB**, with the chemical formula  $C_{57}H_{38}N_2$ , is a high-performance organic semiconductor renowned for its application as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its unique molecular architecture is characterized by a spiro linkage at the C9 position of two fluorene units. This rigid, three-dimensional structure imparts high thermal stability and promotes the formation of stable amorphous films, which are crucial for device longevity and performance. The hole-transporting properties arise from the nitrogen-containing tertiary amine groups functionalized with naphthalene and phenyl moieties.

## Quantitative Charge Carrier Mobility Data

The charge carrier mobility of **Spiro-NPB** is a critical parameter that dictates the efficiency of charge transport within a device. The following tables summarize the available quantitative data for the hole and electron mobility of **Spiro-NPB**.

Table 1: Hole Mobility of **Spiro-NPB**

Hole Mobility ( $\mu\text{h}$ ) ( $\text{cm}^2 \text{V}^{-1}\text{s}^{-1}$ )	Measurement Technique	Reference	Notes
$3.3 \times 10^{-7}$	Space-Charge Limited Current (SCLC)	[1]	Comparison with non-spiro analogue NT-NPB ( $1.32 \times 10^{-7} \text{ cm}^2 \text{V}^{-1}\text{s}^{-1}$ ) showed higher mobility for Spiro-NPB.
$10^{-4} - 10^{-5}$ (Range for similar spiro-compounds)	Time-of-Flight (TOF), Dark-Injection SCLC, Steady-State SCLC	[2]	This range is for a structurally similar compound, spiro-MeOTAD, and suggests that the mobility of Spiro-NPB may also fall within this range under different measurement conditions and electric fields. The mobility is noted to be electric field-dependent.

Table 2: Electron Mobility of **Spiro-NPB**

Electron Mobility ( $\mu_e$ ) ( $\text{cm}^2 \text{V}^{-1}\text{s}^{-1}$ )	Measurement Technique	Reference	Notes
Not Reported	-	-	There is currently no available experimental data for the electron mobility of Spiro-NPB in the scientific literature. This is likely due to its primary design and application as a hole-transporting material.

## Experimental Protocols for Mobility Measurement

The charge carrier mobility of **Spiro-NPB** is primarily determined using the Space-Charge Limited Current (SCLC) and Time-of-Flight (TOF) methods. Below are detailed descriptions of the typical experimental protocols for each technique.

### Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the bulk mobility of a material in a single-carrier device.

#### 3.1.1. Device Fabrication

A hole-only device is fabricated with the following general structure:

- **Substrate:** Indium Tin Oxide (ITO) coated glass is commonly used as the transparent anode. The substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.
- **Hole-Injecting Layer (HIL) (Optional but recommended):** A thin layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is often spin-coated onto the

ITO to facilitate efficient hole injection and to create an ohmic contact. The PEDOT:PSS layer is then thermally annealed.

- **Active Layer:** A solution of **Spiro-NPB** in a suitable organic solvent (e.g., chlorobenzene, toluene) is spin-coated on top of the HIL (or directly on the ITO) in an inert atmosphere (e.g., a glovebox). The thickness of the film is a critical parameter and is typically in the range of 50-200 nm. The film is then annealed to remove any residual solvent.
- **Cathode:** A high work function metal, such as Gold (Au) or Silver (Ag), is thermally evaporated on top of the **Spiro-NPB** layer to act as the hole-collecting electrode and to block electron injection. The thickness of the metal electrode is typically around 100 nm.

### 3.1.2. Measurement Procedure

- The fabricated device is placed in a probe station under vacuum or in an inert atmosphere to prevent degradation from air and moisture.
- A source measure unit (SMU) is used to apply a voltage across the device and measure the resulting current.
- The current-voltage (I-V) characteristics are measured by sweeping the voltage from zero to a sufficiently high value to ensure the device operates in the SCLC regime.

### 3.1.3. Data Analysis

The hole mobility ( $\mu_h$ ) is calculated from the SCLC region of the I-V curve using the Mott-Gurney law:

$$J = (9/8) * \epsilon_0 * \epsilon_r * \mu_h * (V^2/L^3)$$

where:

- J is the current density.
- $\epsilon_0$  is the permittivity of free space.
- $\epsilon_r$  is the relative dielectric constant of **Spiro-NPB**.

- $V$  is the applied voltage.
- $L$  is the thickness of the **Spiro-NPB** film.

A plot of  $J$  vs.  $V^2$  should yield a straight line in the SCLC regime, and the mobility can be extracted from the slope of this line.

## Time-of-Flight (TOF) Method

The TOF method is a transient photoconductivity technique used to directly measure the drift mobility of charge carriers.

### 3.2.1. Sample Preparation

A thicker film of **Spiro-NPB** is required for TOF measurements, typically in the range of 1-10  $\mu\text{m}$ . The sample is prepared by sandwiching the **Spiro-NPB** layer between two electrodes:

- **Substrate and Bottom Electrode:** A transparent conducting substrate like ITO-coated glass serves as the bottom electrode.
- **Active Layer:** A thick film of **Spiro-NPB** is deposited onto the ITO, often by thermal evaporation in a high vacuum environment to achieve the required thickness and uniformity.
- **Top Electrode:** A semi-transparent metal electrode (e.g., a thin layer of Aluminum or Gold) is deposited on top of the **Spiro-NPB** film. This electrode must be thin enough to allow a laser pulse to penetrate and generate charge carriers near the surface.

### 3.2.2. Measurement Setup

- The sample is mounted in a cryostat to allow for temperature-dependent measurements and is connected to a voltage source and a fast oscilloscope.
- A pulsed laser with a wavelength that is strongly absorbed by **Spiro-NPB** is used to generate a sheet of electron-hole pairs near the semi-transparent top electrode. The pulse duration should be much shorter than the carrier transit time.
- An external voltage is applied across the sample, creating an electric field that drives the holes to drift towards the bottom electrode.

### 3.2.3. Measurement Procedure

- A voltage is applied to the sample.
- A short laser pulse illuminates the semi-transparent electrode, generating charge carriers.
- The transient photocurrent generated by the drifting holes is recorded by the oscilloscope.

### 3.2.4. Data Analysis

The transient photocurrent waveform typically shows a plateau followed by a decay. The transit time ( $t_t$ ) is the time at which the plateau ends and the current starts to decay. The hole mobility ( $\mu_h$ ) is then calculated using the equation:

$$\mu_h = L / (t_t * E) = L^2 / (t_t * V)$$

where:

- L is the thickness of the **Spiro-NPB** film.
- E is the applied electric field (V/L).
- V is the applied voltage.

By measuring the transit time at different applied voltages and temperatures, the electric field and temperature dependence of the mobility can be determined.

## Factors Influencing Charge Carrier Mobility in Spiro-NPB

The charge carrier mobility in **Spiro-NPB** is not an intrinsic constant but is influenced by several factors:

- **Molecular Packing and Film Morphology:** The amorphous nature of **Spiro-NPB** films means that charge transport occurs via hopping between adjacent molecules. The distance and relative orientation between molecules, which are determined by the film deposition conditions, significantly affect the hopping probability and thus the mobility.

- **Temperature:** Charge hopping is a thermally activated process. Therefore, the hole mobility in **Spiro-NPB** is expected to increase with temperature, often following an Arrhenius-like behavior.
- **Electric Field:** At higher electric fields, the hole mobility in many disordered organic semiconductors, including likely **Spiro-NPB**, exhibits a positive dependence on the electric field. This is often described by the Poole-Frenkel model or the Gaussian Disorder Model.
- **Purity of the Material:** Chemical impurities and structural defects can act as traps for charge carriers, reducing the overall mobility. High material purity is essential for achieving high mobility.

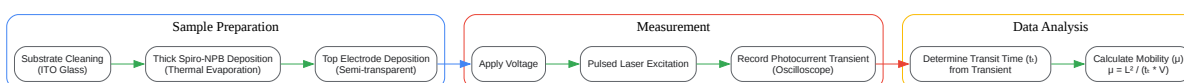
## Visualizations

The following diagrams illustrate the experimental workflows for the SCLC and TOF mobility measurement techniques.



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Caption: Workflow for SCLC mobility measurement.



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Caption: Workflow for TOF mobility measurement.

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## References

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